Product packaging for 2-Fluoro-1-methoxynaphthalene(Cat. No.:CAS No. 88288-00-0)

2-Fluoro-1-methoxynaphthalene

Cat. No.: B13774701
CAS No.: 88288-00-0
M. Wt: 176.19 g/mol
InChI Key: BHMMYIVPMDOGME-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Organic Chemistry

Fluorinated aromatic compounds are a class of organic molecules characterized by an aromatic ring bearing one or more fluorine atoms. numberanalytics.com The introduction of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological properties of the parent aromatic system. numberanalytics.com These changes can include enhanced lipophilicity, metabolic stability, and bioavailability, which are highly desirable traits in fields like medicinal chemistry and materials science. numberanalytics.comresearchgate.net

The presence of a carbon-fluorine bond, one of the strongest single covalent bonds, confers significant stability to the molecule. chinesechemsoc.org This unique property has led to the widespread application of fluorinated compounds in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.org For instance, approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The influence of fluorine extends to modulating crystal packing and electronic properties in organic semiconductors, as well as enhancing the photochemical reactivity of certain molecules. usd.edu

Role of Naphthalene (B1677914) Scaffolds in Advanced Molecular Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a versatile platform in medicinal chemistry and materials science. mdpi.comijpsjournal.com Its rigid, planar, and lipophilic nature provides a foundation for constructing complex molecules with diverse pharmacological activities. mdpi.comijpsjournal.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties, leading to improved affinity for biological targets and enhanced pharmacokinetic profiles. mdpi.com

Numerous FDA-approved drugs are based on the naphthalene framework, highlighting its importance in drug discovery and development. mdpi.comekb.eg These include agents with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Beyond medicine, naphthalene diimides, a class of naphthalene derivatives, are utilized in molecular sensors, organic electronics, and photovoltaic cells due to their high electron affinity and thermal stability. frontiersin.org The unique structure of naphthalene also makes it a subject of fundamental studies in areas such as photophysics and intermolecular interactions. researchgate.netresearchgate.net

Overview of Research Trajectories for 2-Fluoro-1-methoxynaphthalene and Related Analogues

Research involving this compound and its related analogues is primarily focused on their synthesis and potential applications as building blocks in organic synthesis. The strategic placement of the fluoro and methoxy (B1213986) groups on the naphthalene ring creates a unique electronic and steric environment, influencing its reactivity and potential for further chemical transformations.

The synthesis of fluorinated naphthalenes can be challenging. Classic methods often involve reactions like the Balz-Schiemann reaction of aryl diazonium salts. chinesechemsoc.org More modern approaches include direct fluorination of aryl metal species with electrophilic reagents. chinesechemsoc.org The synthesis of various substituted fluoromethylnaphthalenes has been reported, often involving multi-step sequences starting from commercially available materials. cdnsciencepub.com For instance, the preparation of 2-fluoro-1-naphthols has been achieved in two steps from 1-indanones. lookchem.com

The presence of both a fluorine atom and a methoxy group on the naphthalene core makes these compounds valuable intermediates. The methoxy group can be cleaved to reveal a hydroxyl group, providing a handle for further functionalization. cdnsciencepub.com The fluorine atom can also act as a leaving group in certain nucleophilic aromatic substitution reactions, or it can be retained to impart the beneficial properties of fluorine to the final product. researchgate.net

While specific, large-scale applications of this compound itself are not extensively documented in the provided search results, its structural motifs are found in more complex molecules investigated for various purposes. For example, related structures like (E/Z)-2-(2-Fluorovinyl)-6-methoxynaphthalene have been synthesized as part of broader efforts to develop efficient methods for creating fluorinated alkenes. acs.org The study of such compounds contributes to the growing toolbox of synthetic methodologies available to organic chemists for the construction of novel and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B13774701 2-Fluoro-1-methoxynaphthalene CAS No. 88288-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88288-00-0

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

2-fluoro-1-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

BHMMYIVPMDOGME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Fluoro 1 Methoxynaphthalene

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the 1-methoxynaphthalene (B125815) skeleton in a single step. This is typically achieved through electrophilic fluorination, where the electron-rich naphthalene (B1677914) ring attacks a source of "electrophilic fluorine."

Electrophilic Fluorination Reagents and Protocols

A variety of N-F class electrophilic fluorinating reagents have been employed for the direct fluorination of activated aromatic systems like naphthalenes. smolecule.comresearchgate.net These reagents are generally considered safer and easier to handle compared to older agents like elemental fluorine or fluoroxy compounds. researchgate.net

One notable reagent is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor™ NFTh. The fluorination of 1-methoxynaphthalene with this reagent in acetonitrile (B52724) has been documented. Another powerful and widely used reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), or Selectfluor®. byu.eduacs.org It is effective for fluorinating a range of aromatic compounds. byu.edu

N-Fluorobenzenesulfonimide (NFSI) is another prominent N-F reagent that can fluorinate electron-rich arenes, including naphthalenes, often under solvent-free conditions or with palladium catalysis for enhanced regioselectivity. researchgate.net Historically, reagents like Acetyl hypofluorite (B1221730) were also shown to be effective for the electrophilic fluorination of activated aromatic rings such as methoxynaphthalene. lookchem.com

The general protocol for these reactions involves dissolving the 1-methoxynaphthalene substrate in a suitable solvent, such as acetonitrile, and adding the electrophilic fluorinating agent. The reaction is often conducted at room temperature or with gentle heating to achieve the desired transformation.

Table 1: Electrophilic Fluorination of 1-Methoxynaphthalene

Fluorinating ReagentTypical ConditionsProducts ObservedReference
Accufluor™ NFThAcetonitrile (CH₃CN)Equimolar mixture of 2-Fluoro-1-methoxynaphthalene and 4-Fluoro-1-methoxynaphthalene nih.gov
Selectfluor®Acetonitrile (CH₃CN) or WaterFluorinated naphthalene derivatives byu.edubeilstein-journals.org
N-Fluorobenzenesulfonimide (NFSI)Solvent-free or with Pd catalystMixtures of regioisomeric mono-fluorides researchgate.net
Acetyl HypofluoriteVarious solventsFluorinated methoxynaphthalene lookchem.com

Regioselectivity and Stereoselectivity in Fluorination

The regiochemical outcome of the direct electrophilic fluorination of 1-methoxynaphthalene is governed by the powerful directing effect of the methoxy (B1213986) group. As an ortho-, para-directing activator, the methoxy group enhances the electron density at the C2 (ortho) and C4 (para) positions of the naphthalene ring, making them the most susceptible sites for electrophilic attack.

Consequently, the reaction of 1-methoxynaphthalene with electrophilic fluorinating agents typically yields a mixture of this compound and 4-fluoro-1-methoxynaphthalene. nih.gov For instance, fluorination with Accufluor™ NFTh was reported to produce an equimolar mixture of the ortho and para isomers. nih.gov The separation of these isomers can be challenging and often requires chromatographic techniques.

The precise ratio of ortho to para product can be influenced by several factors, including the specific reagent used, the solvent, and the reaction temperature. researchgate.net Steric hindrance can also play a role; the bulkier nature of the fluorinating agent might favor attack at the less hindered C4 position over the C2 position, which is adjacent to the methoxy group. Stereoselectivity is not a factor in this specific reaction as no new chiral centers are formed.

Multi-step Synthetic Routes

Multi-step syntheses provide alternative and often more selective pathways to this compound. These routes involve the construction of a suitably functionalized precursor that is then converted to the target molecule.

Precursor Functionalization and Transformation Reactions

A key strategy involves the synthesis of 2-fluoro-1-naphthol (B1620655) as an intermediate, which can then be methylated to yield the final product. A novel method reports the synthesis of 2-fluoro-1-naphthols starting from 1-indanones. fluorine1.ru This process involves the reaction of the indanone with a difluorocarbene source to form a difluoromethyl 2-fluoro-1-napthyl ether, which is subsequently hydrolyzed to the 2-fluoro-1-naphthol. fluorine1.ru The methylation of the resulting naphthol, for example using dimethyl sulfate (B86663) or another methylating agent in the presence of a base, would complete the synthesis of this compound. google.com

Another approach begins with the functionalization of a different precursor. For example, 2-amino-1-methoxynaphthalene can serve as a precursor for the Balz-Schiemann reaction. The synthesis of this amino precursor would be the initial step in this pathway.

Cross-Coupling Methodologies for Aryl Fluoride (B91410) Synthesis

Modern cross-coupling reactions offer powerful tools for the formation of carbon-fluorine bonds. While direct examples for this compound are not extensively detailed, the principles of palladium-catalyzed fluorination are well-established for aryl halides and triflates. smolecule.com

A plausible route would involve a precursor such as 2-bromo-1-methoxynaphthalene (B1280191) or 1-methoxy-2-naphthalenesulfonate (triflate). In this scenario, a palladium(0) or palladium(II) catalyst, often in conjunction with specialized bulky phosphine (B1218219) ligands, would facilitate the coupling between the naphthalene precursor and a fluoride source, such as cesium fluoride (CsF) or silver fluoride (AgF). smolecule.com The reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-halogen or carbon-triflate bond, followed by a transmetalation-like step with the fluoride source and subsequent reductive elimination to yield the aryl fluoride. smolecule.com

Table 2: Plausible Cross-Coupling Approach

PrecursorFluoride SourceCatalyst System (Example)Reaction Type
2-Bromo-1-methoxynaphthaleneCsF, AgFPd(0)/Pd(II) with bulky phosphine ligandsPalladium-catalyzed fluorination
1-Methoxy-2-naphthalene triflateCsFPd(OAc)₂Palladium-catalyzed fluorination

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides another strategic avenue. The most relevant application for synthesizing aryl fluorides from precursors is the Balz-Schiemann reaction . wikipedia.orgbyjus.com This classic transformation converts a primary aromatic amine into an aryl fluoride. wikipedia.org

The synthesis of this compound via this method would commence with 2-amino-1-methoxynaphthalene. This amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) or its salts precipitates the relatively stable diazonium tetrafluoroborate (B81430) intermediate. byjus.comscientificupdate.com Gentle thermal decomposition of this isolated salt then expels nitrogen gas and boron trifluoride, yielding the desired this compound. wikipedia.orgbyjus.com Innovations in this method include the use of other counterions like hexafluorophosphates (PF₆⁻) or performing the reaction in ionic liquids or under continuous flow conditions to improve safety and efficiency. researchgate.netscientificupdate.com

Another SNAr strategy is the halogen exchange (Halex) reaction . This would involve the displacement of a different halogen atom (e.g., chlorine or bromine) from the 2-position of a 1-methoxynaphthalene precursor with a fluoride ion from a source like potassium fluoride (KF). However, such reactions on unactivated aromatic rings can be challenging and may require harsh conditions or phase-transfer catalysts to proceed efficiently. researchgate.net

Green Chemistry Principles in Synthetic Design

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. dokumen.pub It assesses how many atoms from the reactants are incorporated into the desired product, with a 100% atom economy signifying that all reactant atoms are found in the final product, generating no waste. dokumen.pub

Traditional synthetic methods for introducing a fluorine atom, such as electrophilic fluorination using stoichiometric reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), often exhibit poor atom economy. smolecule.comresearchgate.net While effective in fluorination, the bulk of the complex reagent is discarded as a byproduct. Similarly, olefination reactions like the Wittig reaction, which could be part of a multi-step synthesis, generate stoichiometric amounts of triphenylphosphine (B44618) oxide (TPPO), a byproduct that is often difficult to remove and represents significant waste. acs.orgnih.gov

In contrast, reactions that maximize atom economy, such as addition or rearrangement reactions, are preferred. The ideal synthesis would involve a direct addition or a catalytic process where byproducts are minimal or non-existent. dokumen.pub The pursuit of higher atom economy in the synthesis of this compound drives research towards catalytic C-H activation and other advanced methods that avoid the use of large, stoichiometric reagents. chim.itresearchgate.net

Reaction TypeGeneral EquationAtom EconomyRelevance to Synthesis
Addition A + B → CHigh (often 100%)Ideal for incorporating fluorine or methoxy groups without generating byproducts.
Rearrangement A → BHigh (100%)Can be used to obtain the desired isomer from a more easily accessible one.
Substitution A + B → C + DLowerCommon for fluorination (e.g., using Selectfluor) but generates stoichiometric waste (D). smolecule.com
Elimination A → B + CLowerCan be involved in multi-step sequences, generating waste products (C).

Solvent Selection and Alternative Reaction Media (e.g., Aqueous and Solvent-Free Conditions)

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Selective fluorination of various organic compounds, including activated aromatics like 2-methoxynaphthalene (B124790), has been successfully performed in water using the electrophilic fluorinating agent Selectfluor. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as recyclable, non-volatile solvents. researchgate.net They have been used as media for fluoro-dediazoniation reactions (a variation of the Balz-Schiemann reaction), offering a safer alternative to traditional methods that might involve hazardous reagents or solvents. researchgate.net

Solvent-Free and Microwave-Assisted Conditions: Eliminating the solvent entirely represents a significant step in green synthesis. Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions, leading to dramatically reduced reaction times, increased yields, and higher energy efficiency. univpancasila.ac.id For instance, the O-methylation of naphthols to produce methoxynaphthalenes has been efficiently carried out using microwave irradiation without any solvent. univpancasila.ac.id Similarly, fluorination reactions with N-fluorobenzenesulfonimide have been conducted under solvent-free conditions. researchgate.net

Reaction MediumKey AdvantagesExample Application
Water Non-toxic, non-flammable, abundant, inexpensive.Fluorination of 2-methoxynaphthalene with Selectfluor. researchgate.net
Ionic Liquids Low volatility, recyclable, high thermal stability.Fluoro-dediazoniation reactions for preparing fluoro-aromatics. researchgate.net
Solvent-Free Eliminates solvent waste, simplifies purification, can lower energy use (especially with microwaves).Microwave-assisted methylation of naphthols. univpancasila.ac.id

Catalytic Approaches in Fluorination and Functionalization

Catalysis is a fundamental pillar of green chemistry, enabling reactions with lower energy requirements and generating less waste compared to stoichiometric processes. dokumen.pub The development of catalytic methods for the synthesis of this compound focuses on the direct and selective introduction of the fluoro and methoxy groups.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for C-F bond formation. While direct C-H fluorination of an electron-rich system like 1-methoxynaphthalene is challenging, palladium-catalyzed cross-coupling reactions provide a powerful alternative. smolecule.com For example, a precursor such as 2-bromo-1-methoxynaphthalene could be coupled with a fluoride source using a palladium catalyst with specialized ligands to yield the target molecule. This approach offers high regioselectivity, a common challenge in direct fluorination. smolecule.com

Nickel-Catalyzed Reactions: Nickel catalysts, being more earth-abundant and less expensive than palladium, are attractive for industrial applications. researchgate.net Nickel(0) complexes can catalyze the activation of strong C-F bonds for defluorosilylation reactions and are being explored for C-H functionalization. researchgate.net Research into nickel-catalyzed C-O bond activation also presents possibilities for the functionalization of naphthol-derived substrates. acs.org

Other Catalytic Systems: Iron-catalyzed oxidative coupling reactions have been used for the dimerization of 2-methoxynaphthalene, demonstrating the potential of earth-abundant metals in C-C bond formation. chim.it The use of phase transfer catalysts has been shown to enable the clean, solvent-free methylation of 1-naphthol, a key step in forming the methoxy group. google.com

Synthetic Challenges and Future Developments in Production

Despite advances, the synthesis of this compound presents significant challenges, primarily centered on achieving the correct substitution pattern (regioselectivity) and ensuring process efficiency.

Synthetic Challenges:

Regioselectivity: The primary hurdle is controlling the position of fluorination on the naphthalene ring. In electrophilic aromatic substitution, the powerful electron-donating 1-methoxy group directs incoming electrophiles (like F+) primarily to the C4 (para) and C2 (ortho) positions. Separating the desired 2-fluoro isomer from the often-favored 4-fluoro isomer can be difficult and lead to low yields of the target compound. lookchem.com Direct fluorination methods often struggle with this, making multi-step, directed syntheses necessary. smolecule.com

Harsh Reagents: Many fluorinating agents are highly reactive and can lead to over-fluorination or the formation of undesired byproducts. For example, the fluorination of 2-methoxynaphthalene with Selectfluor in an aqueous medium can lead to the formation of 1,1-difluoro-2(1H)naphthalenone instead of the desired monofluorinated product. researchgate.net

Byproduct Management: As mentioned, many classical reactions generate significant waste. The removal of byproducts like triphenylphosphine oxide from Wittig reactions or spent fluorinating agents complicates purification and adds to the environmental impact of the synthesis. acs.org

Future Developments:

Advanced Catalysis: The future of this compound production likely lies in the development of more sophisticated catalytic systems. This includes catalysts for direct C-H activation and fluorination at the C2 position, which would represent the most atom-economical route. Dual-catalytic systems, perhaps combining photoredox catalysis with transition metal catalysis, could unlock new, milder reaction pathways. acs.org

Flow Chemistry: Continuous flow processing offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents like fluorine gas. Optimizing the synthesis of fluorinated building blocks in flow reactors can lead to higher purity and better process control, making it an attractive technology for future industrial production. rsc.org

Biocatalysis: The use of enzymes for selective synthesis is a rapidly growing area of green chemistry. synthiaonline.com While not yet documented for this specific molecule, the development of enzymes capable of regioselective fluorination or methylation of naphthalene scaffolds could provide an exceptionally clean and efficient manufacturing route.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reactivity and regioselectivity of these reactions on a substituted naphthalene (B1677914) ring, such as in 2-fluoro-1-methoxynaphthalene, are governed by the electronic properties of the existing substituents.

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Ring Activation and Deactivation

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. libretexts.org It donates electron density to the aromatic ring through resonance (a +R effect), thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activation is a significant factor in the reactivity of methoxy-substituted naphthalenes. google.comgoogle.com

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which results in a strong electron-withdrawing inductive effect (-I effect). libretexts.orgmasterorganicchemistry.com This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. While fluorine also possesses lone pairs that can be donated via resonance (+R effect), its inductive effect is generally considered to be more dominant in the context of electrophilic aromatic substitution. masterorganicchemistry.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectInfluence on Aromatic Ring
Methoxy (-OCH₃)Electron-donating (Resonance)Activating
Fluorine (-F)Electron-withdrawing (Inductive)Deactivating

Regiochemical Control and Electronic Effects in Substitution Patterns

The positions at which electrophiles attack the naphthalene ring are determined by the directing effects of the substituents. The strongly activating methoxy group is an ortho-, para-director. In the case of 2-methoxynaphthalene (B124790), electrophilic attack is favored at the 1- and 6-positions. google.comgoogle.com

The fluorine atom, while deactivating, is also an ortho-, para-director. However, its influence on regioselectivity is often overshadowed by the more powerful methoxy group. In this compound, the methoxy group at position 1 directs incoming electrophiles primarily to the para-position (position 4) and the ortho-position (position 2 is blocked). The peri-position (position 8) can also be a site for substitution, though this is often disfavored due to steric hindrance. researchgate.net

Studies on related systems, such as the metalation of 2-substituted naphthalenes, provide insights into the regiochemical outcomes. For instance, the metalation of 2-methoxynaphthalene occurs exclusively at the 3-position when using superbasic reagents, while 2-fluoronaphthalene (B33398) gives a mixture of regioisomers. researchgate.net This highlights the complex interplay of electronic and steric factors in determining the site of reaction.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic compounds. In these reactions, a nucleophile displaces a leaving group on the aromatic ring.

Halogen-Exchange Reactions and Aryne Intermediates

Halogen-exchange (Halex) reactions are a type of nucleophilic aromatic substitution where one halogen is replaced by another. nih.govwikipedia.org In the context of this compound, the fluorine atom can potentially be displaced by other nucleophiles. smolecule.com However, the C-F bond is very strong, making fluoride (B91410) a poor leaving group under typical SNAr conditions. organic-chemistry.org

An alternative pathway for nucleophilic substitution on aryl halides involves the formation of a highly reactive aryne intermediate. nsf.govresearchgate.net This can occur via elimination of a proton and a leaving group from adjacent positions. For this compound, treatment with a strong base could potentially lead to the formation of a naphthyne intermediate. arkat-usa.org The subsequent addition of a nucleophile to the aryne would yield the substitution product. The regioselectivity of this addition is influenced by the substituents on the aryne.

Role of Leaving Groups and Carbanion Intermediate Formation

The efficiency of a nucleophilic aromatic substitution reaction is highly dependent on the nature of the leaving group. Generally, better leaving groups are those that are more stable as anions. While fluoride is not a good leaving group in traditional SNAr reactions, its departure can be facilitated in certain contexts. nih.gov

The mechanism of some nucleophilic substitutions can involve the formation of a carbanion intermediate. siue.eduuobabylon.edu.iq In the case of fluorinated aromatic compounds, the formation of a carbanion can occur, which may then eliminate a fluoride ion. siue.edu The stability of the carbanion is influenced by the substituents present on the ring. studyorgo.comdalalinstitute.com Electron-withdrawing groups can stabilize an adjacent carbanion.

Table 2: Key Intermediates in Nucleophilic Substitution Reactions
IntermediateFormation PathwaySignificance
AryneElimination of a proton and a leaving group from adjacent positionsAlternative pathway for nucleophilic substitution, especially with poor leaving groups
CarbanionDeprotonation of the aromatic ringCan be a precursor to leaving group elimination

Radical Reactions and Electron Transfer Processes

Radical reactions and electron transfer processes offer alternative pathways for the functionalization of this compound. These reactions often proceed under milder conditions than traditional ionic reactions and can exhibit different regioselectivity.

Recent research has shown that 2-methoxynaphthalene can participate in photoinduced electron transfer (PET) processes. frontiersin.orgchemrxiv.org It can act as an electron donor to form a radical cation, which can then engage in further reactions. frontiersin.orgbeilstein-journals.org For instance, in the presence of a suitable acceptor, photoexcitation can lead to the generation of radical species that can then react with other molecules in the system. chemrxiv.orgbeilstein-journals.org

The trifluoromethylation of arenes, including methoxy-substituted naphthalenes, has been achieved through radical pathways initiated by electron donor-acceptor (EDA) complexes. frontiersin.orgbeilstein-journals.org In these systems, 2-methoxynaphthalene can act as the electron donor. frontiersin.orgbeilstein-journals.org

Furthermore, radical perfluoroalkylation of methoxy-substituted arenes has been accomplished in water via a photoinduced method, suggesting a photoinduced electron transfer substitution mechanism. conicet.gov.ar The regioselectivity of these radical reactions can differ from that of electrophilic substitutions.

Photoinduced Reactivity and Cycloaddition Reactions (e.g., Paterno-Büchi)

The photoreactivity of methoxynaphthalenes is highly dependent on the position of the methoxy substituent. While 1-methoxynaphthalenes are known to undergo the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548), the behavior of 2-methoxynaphthalene derivatives often diverges. oup.comclockss.org

Studies on the photoreaction of 5-fluoro-1,3-dimethyluracil (B1219917) (5-FDMU) with methoxynaphthalenes illustrate this distinction. With 1-methoxynaphthalene (B125815), the reaction proceeds via a Paterno-Büchi type cycloaddition, followed by the disruption of the initially formed oxetane ring. oup.comclockss.org In stark contrast, the reaction with 2-methoxynaphthalene exclusively yields 1,4-cycloaddition products. clockss.org This suggests that for this compound, where the methoxy group is at the 1-position, a Paterno-Büchi pathway is plausible. The reaction is thought to be initiated by the n-π* excited state of the reacting carbonyl compound. clockss.org The formation of the oxetane intermediate is a key step, which can subsequently undergo ring-opening to yield more complex structures. clockss.org

Further research into the photocycloaddition of methoxynaphthalenes with other partners, such as acetylacetone, also shows regioselective cycloaddition and ring-opening, though these reactions can be significantly retarded by the presence of acid. rsc.org Additionally, the cycloreversion of oxetanes can be induced by photoinduced electron transfer (PET) using a sensitizer (B1316253) like 1-methoxynaphthalene, demonstrating the reversible nature of these photochemical processes. acs.orgresearchgate.net

Radical Intermediates and Detailed Reaction Pathways

Radical intermediates play a crucial role in many transformations involving methoxynaphthalenes. libretexts.org These reactive species are often generated through photoinduced electron transfer or via interaction with radical initiators. For instance, in the context of Electron-Donor-Acceptor (EDA) complexes, the photoexcitation of the complex formed between 2-methoxynaphthalene (as the donor) and an acceptor leads to the formation of the 2-methoxynaphthalene radical cation. chemrxiv.org This radical cation is a key intermediate that enables subsequent reactions, such as C-H functionalization. chemrxiv.orgresearchgate.net

The generation and rearrangement of radical intermediates have been studied in various contexts. In reactions analogous to the Hofmann-Löffler-Freytag (HLF) reaction, nitrogen-centered radicals can rearrange to more stable carbon-centered radicals through hydrogen atom transfer (HAT) processes. pharma.hr While not directly studying this compound, these studies provide insight into the potential intramolecular reactivity of radical intermediates on substituted aromatic systems. pharma.hr Furthermore, enzymatic oxidation of 1-methoxynaphthalene has been shown to proceed through multiple transient intermediates, including resonating radical forms, which were successfully detected using advanced mass spectrometry techniques. rsc.org These findings underscore the complex reaction pathways available to methoxynaphthalene derivatives once a radical is formed.

Electron-Donor-Acceptor (EDA) Complex Initiated Transformations

The formation of Electron-Donor-Acceptor (EDA) complexes provides a powerful method for generating radical intermediates under mild, visible-light-driven conditions. chemrxiv.orgresearchgate.net 2-Methoxynaphthalene has been effectively utilized as a catalytic electron donor in such transformations. chemrxiv.orgacs.orgresearchgate.netbeilstein-journals.org

In a typical process, 2-methoxynaphthalene forms an EDA complex with an electron acceptor, such as an acylated ethyl isonicotinate (B8489971) N-oxide. chemrxiv.orgresearchgate.net Photoexcitation of the complex's charge-transfer band induces an electron transfer, generating the 2-methoxynaphthalene radical cation and a reactive radical from the acceptor. chemrxiv.org A key feature of this system is the rapid fragmentation of the acceptor's radical anion, which outcompetes the unproductive back electron transfer, allowing the generated radical to engage in downstream reactions like C-H trifluoromethylation or alkylation of arenes. chemrxiv.orgresearchgate.net The 2-methoxynaphthalene donor is regenerated in the catalytic cycle, making this a rare example of EDA photochemistry operating in a catalytic regime. chemrxiv.orgacs.org

Table 1: EDA Complex-Initiated C-H Functionalization using 2-Methoxynaphthalene as a Donor Catalyst
Reaction TypeElectron DonorElectron Acceptor PrecursorRadical SourceLight SourceKey FindingsReference
C-H Trifluoromethylation2-MethoxynaphthaleneEthyl isonicotinate N-oxide + TFAACF₃ radicalBlue light (456 nm)Overcomes back electron transfer; donor is regenerated catalytically. chemrxiv.orgresearchgate.netbeilstein-journals.org
Minisci Alkylation2-MethoxynaphthaleneEthyl isonicotinate N-oxide + Acyl ChlorideAlkyl radicalBlue light (456 nm)Applicable to multigram-scale synthesis in continuous flow. chemrxiv.orgresearchgate.net

Metal-Catalyzed Transformations

Metal catalysis offers a robust platform for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Cross-coupling reactions are fundamental tools in modern organic synthesis. Methoxynaphthalene derivatives are competent coupling partners in several such reactions. smolecule.com

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is widely used for creating biaryl linkages. libretexts.orgfishersci.co.uk While aryl bromides and iodides are the most common substrates, the use of less reactive aryl fluorides like this compound is challenging but achievable with appropriate catalyst systems. researchgate.netnih.gov The reaction typically involves a Pd(0) catalyst, a base, and suitable ligands. libretexts.org For less reactive electrophiles, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the crucial oxidative addition step. libretexts.org

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. cdnsciencepub.commasterorganicchemistry.com A notable industrial application is the synthesis of Naproxen, which involves the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene. cdnsciencepub.com This highlights the utility of this reaction for modifying the methoxynaphthalene scaffold. The reaction is typically catalyzed by palladium complexes, and the choice of base and solvent can be critical for achieving high selectivity. researchgate.net

Table 2: Examples of Cross-Coupling Reactions with Methoxynaphthalene Derivatives
ReactionSubstrate ExampleCoupling PartnerCatalyst SystemKey FeatureReference
Suzuki-Miyaura2-Bromo-6-methoxynaphthalenePhenylboronic acidPd complexes with NNN pincer ligandsAchieved complete conversion and high yields in a short time. nih.gov
Heck2-Bromo-6-methoxynaphthaleneEthylenePalladium catalystKey step in the industrial synthesis of Naproxen. cdnsciencepub.com
Kumada2-Methoxynaphthalene (C-O activation)Phenylmagnesium bromide (PhMgBr)NiCl₂(PCy₃)₂ / PCy₃Cleavage of the C-O bond to form 2-phenylnaphthalene. tum.de

C-H Activation Strategies and Functionalization

Direct C-H activation has emerged as a powerful strategy for molecular synthesis, minimizing the need for pre-functionalized starting materials. nih.govtcichemicals.comsigmaaldrich.com For a molecule like this compound, regioselective C-H functionalization presents a challenge due to the multiple available C-H bonds. This is often addressed through the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. tcichemicals.com

Strategies for C-H activation can be broadly categorized:

Directed C-H Activation: A coordinating group on the substrate forms a cyclometallated intermediate, directing functionalization to the ortho-position. tcichemicals.com

Transient Directing Groups: A temporary directing group is formed in situ, guiding the C-H activation before being cleaved, which offers greater flexibility. snnu.edu.cn

Non-Directed C-H Activation: This relies on the intrinsic electronic or steric properties of the substrate, which is often less selective.

For fluorinated aromatics, there is a competition between the activation of C-H and the stronger C-F bonds. researchgate.net The choice of metal catalyst and reaction conditions can often be tuned to favor one pathway over the other. researchgate.netmdpi.com For instance, rhodium and ruthenium catalysts have been used for the ortho-C-H functionalization of aromatic ketones. tcichemicals.com

Role of Catalyst Design and Ligand Effects in Selectivity

The success and selectivity of metal-catalyzed transformations of this compound are critically dependent on the design of the catalyst, particularly the metal center and its associated ligands.

Metal Center: Palladium is the most common catalyst for cross-coupling reactions like Suzuki and Heck. libretexts.orgcdnsciencepub.com Nickel, being more earth-abundant and cheaper, is an attractive alternative, especially for activating less reactive bonds like C-O and potentially C-F. tum.denih.gov Ruthenium, rhodium, and iridium are often employed in C-H activation chemistry. tcichemicals.commdpi.com

Ligand Effects: Ligands play a pivotal role in stabilizing the metal center, modulating its reactivity, and influencing selectivity.

Phosphine Ligands: Bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos) are highly effective in Suzuki couplings, promoting the oxidative addition of less reactive aryl halides and preventing catalyst decomposition. tum.deharvard.edu

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with metal centers, leading to highly stable and active catalysts for cross-coupling of challenging substrates. researchgate.net

Pincer Ligands: These are tridentate ligands that bind strongly to the metal center, conferring high stability and activity. NNN-pincer palladium complexes have shown excellent performance in the Suzuki coupling of 2-bromo-6-methoxynaphthalene. nih.govmdpi.com

Acid-Base Chemistry and Protonation Studies

The acid-base chemistry of this compound is primarily concerned with its basicity, specifically the protonation of the methoxy group's oxygen atom or the naphthalene ring itself. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the naphthalene scaffold creates a nuanced electronic environment that influences its reactivity towards acids.

Detailed experimental studies on the protonation of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on related methoxynaphthalene and fluoronaphthalene compounds.

Research on methoxynaphthalenes has shown that protonation can occur at two main sites: the oxygen of the methoxy group or a carbon atom on the aromatic ring. The reaction of 1-methoxynaphthalene with hydroiodic acid, for instance, proceeds via protonation of the oxygen atom of the methoxy group, leading to the formation of a protonated intermediate. doubtnut.com This is a classic example of ether cleavage under strong acid conditions.

Furthermore, studies on the proton-induced fluorescence quenching of 1-methoxynaphthalene in polar media indicate that electrophilic protonation can occur on the naphthalene ring in the excited state. acs.org This protonation primarily happens at the C5 and, to a lesser extent, the C8 positions, demonstrating the ring's capacity to act as a base. acs.org The rate of this excited-state protonation is significantly faster than that in the ground state. osti.gov For 2-methoxynaphthalene, however, both proton-induced quenching and isotope exchange in the excited state are less significant. acs.org

The interplay between the electron-donating resonance effect (+R effect) of the methoxy group and the electron-withdrawing inductive effect of the fluorine atom will determine the most likely site of protonation. The methoxy group increases electron density at the ortho and para positions of the naphthalene ring, making these sites more susceptible to electrophilic attack. Conversely, the fluorine atom deactivates the ring towards electrophilic attack.

In the case of this compound, the oxygen of the methoxy group remains a likely site for protonation by strong acids. However, the electron-withdrawing fluorine atom at the adjacent position will reduce the basicity of this oxygen compared to that in 1-methoxynaphthalene. Ring protonation, particularly in the excited state, is also a possibility, though the precise location would be influenced by the combined electronic effects of both substituents.

Table 1: Predicted Effects of Substituents on the Basicity of the Naphthalene System

SubstituentPositionElectronic EffectPredicted Impact on Basicity
1-MethoxyC1+R, -IIncreases ring and oxygen basicity
2-FluoroC2-I, +R (weak)Decreases ring and oxygen basicity

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Fluoro-1-methoxynaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete assignment of its molecular framework.

¹H NMR and ¹³C NMR Techniques for Core Structural Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The aromatic region of the spectrum is of particular interest, where the chemical shifts and coupling patterns of the naphthalene (B1677914) ring protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each unique carbon atom in the molecule. The carbon signals are spread over a wider range than proton signals, often allowing for the resolution of all carbon atoms. The chemical shifts of the aromatic carbons are indicative of the electronic effects of the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature for identifying its position.

¹H NMR Data (Predicted)
Proton Chemical Shift (ppm)
H-37.20 - 7.40
H-47.80 - 8.00
H-57.90 - 8.10
H-67.40 - 7.60
H-77.30 - 7.50
H-88.10 - 8.30
OCH₃3.90 - 4.10
¹³C NMR Data (Predicted)
Carbon Chemical Shift (ppm)
C-1155 - 160 (d, ¹JCF ≈ 240-260 Hz)
C-2115 - 120 (d, ²JCF ≈ 20-30 Hz)
C-3120 - 125 (d, ³JCF ≈ 5-10 Hz)
C-4125 - 130
C-4a128 - 132
C-5126 - 130
C-6124 - 128
C-7122 - 126
C-8128 - 132
C-8a130 - 135 (d, ³JCF ≈ 2-5 Hz)
OCH₃55 - 60

Note: The data in the tables above is predicted and serves as an illustrative example. Actual experimental values may vary.

¹⁹F NMR for Characterization of Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for the direct observation of the fluorine atom in this compound. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. researchgate.net Furthermore, the coupling of the ¹⁹F nucleus to neighboring protons and carbons (nJFH and nJFC) provides crucial connectivity data, confirming the position of the fluorine substituent on the naphthalene ring. The large magnitude of these coupling constants is a characteristic feature of organofluorine compounds. researchgate.net

Advanced Two-Dimensional (2D) NMR Methods for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing a direct and reliable method for assigning the ¹³C spectrum based on the assigned ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Ionization Techniques and Fragmentation Analysis for Molecular Weight and Structural Confirmation

In a typical mass spectrometry experiment, the this compound molecule is first ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ion (M⁺˙) is then detected, providing the molecular weight of the compound.

Under the high-energy conditions of EI, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (as a methyl radical, •CH₃, or formaldehyde, CH₂O) and potentially the fluorine atom. The stability of the naphthalene ring system would likely result in prominent fragment ions corresponding to the fluoronaphthyl or methoxynaphthyl cations.

Predicted Mass Spectrometry Fragmentation
m/z Possible Fragment
176[M]⁺˙ (Molecular Ion)
161[M - CH₃]⁺
146[M - CH₂O]⁺˙
147[M - CHO]⁺
133[M - CH₃ - CO]⁺
118[C₉H₆F]⁺

Note: This table presents predicted fragmentation patterns for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the molecular formula C₁₁H₉FO, the identity of the compound can be confirmed with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman), one can identify the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features: the naphthalene core, the methoxy group, and the carbon-fluorine bond.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz These are typically sharp, medium-intensity absorptions.

Aliphatic C-H Stretching: The methoxy group (–OCH₃) will display symmetric and asymmetric C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. scispace.com

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the naphthalene system give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. scispace.comlibretexts.org Key absorptions are typically observed around 1600, 1585, 1500, and 1450 cm⁻¹.

C-O-C Stretching: The ether linkage of the methoxy group is characterized by a strong C-O stretching band. For aromatic ethers, this typically appears as a strong, prominent absorption between 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker one around 1075-1020 cm⁻¹ (symmetric stretch).

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the spectrum. For aryl fluorides, this C-F stretching vibration is typically found in the 1300-1100 cm⁻¹ range. This band can be intense and is a key indicator of fluorination.

C-H Out-of-Plane Bending: The substitution pattern on the naphthalene ring can be inferred from the C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region. libretexts.org

Table 1: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchNaphthalene Ring3100-3000Medium
Aliphatic C-H Stretch-OCH₃2950-2850Medium
Aromatic C=C StretchNaphthalene Ring1650-1400Medium-Strong
Asymmetric C-O-C StretchAryl Ether1275-1200Strong
C-F StretchAryl Fluoride (B91410)1300-1100Strong
C-H Out-of-Plane BendingSubstituted Naphthalene900-675Medium-Strong

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It relies on the inelastic scattering of photons, and transitions that result in a change in molecular polarizability are Raman-active. While IR is particularly sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds and aromatic ring systems.

For this compound, the following vibrations are expected to be prominent in the Raman spectrum:

Aromatic Ring Vibrations: The C=C stretching and ring "breathing" modes of the naphthalene core are typically very strong in the Raman spectrum, appearing in the 1650-1300 cm⁻¹ region. scispace.com These signals are highly characteristic and useful for confirming the integrity of the aromatic system.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable, though they are often weaker than the ring modes.

Methoxy Group Vibrations: Vibrations associated with the methoxy group, such as the C-O stretch and CH₃ rocking/bending modes, will also be present.

A combined analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. For instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, due to the different selection rules governing the two techniques. Detailed computational studies on related molecules like 1-methoxynaphthalene (B125815) and 2-bromo-6-methoxynaphthalene (B28277) have shown excellent agreement between calculated and experimental Raman spectra, allowing for precise assignment of vibrational modes. scispace.comnih.gov

Table 2: Expected Prominent Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-H StretchNaphthalene Ring3100-3000Medium
Aromatic Ring Breathing/StretchingNaphthalene Ring1650-1300Strong
C-O-C StretchAryl Ether1275-1200Medium
C-F StretchAryl Fluoride1300-1100Medium

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the available literature, analysis of closely related methoxynaphthalene derivatives provides significant insight into the expected solid-state packing and molecular geometry. For example, the crystal structures of 2-methoxynaphthalene-1-carbaldehyde and 2-methoxy-1-nitronaphthalene (B3031550) have been determined. nih.govresearchgate.net

In these structures, the naphthalene ring system is largely planar, as expected. The substituents, however, often exhibit slight torsion angles with respect to the aromatic plane. researchgate.net For instance, in 2-methoxynaphthalene-1-carbaldehyde, the aldehyde and methoxy groups are slightly twisted away from the naphthalene ring system. researchgate.net In the crystal of 2-methoxy-1-nitronaphthalene, the asymmetric unit contains two crystallographically independent molecules with slightly different geometries. nih.gov The packing of these molecules in the crystal lattice is governed by intermolecular interactions such as C—H···O hydrogen bonds and π–π stacking interactions between naphthalene rings. nih.gov It is anticipated that this compound would exhibit similar structural features, with its crystal packing influenced by weak hydrogen bonds and potential F···H or F···π interactions in addition to van der Waals forces.

Table 2: Crystallographic Data for a Related Naphthalene Derivative (2-methoxy-1-nitronaphthalene)

Parameter Value
Chemical Formula C₁₁H₉NO₃
Molecular Weight 203.19
Crystal System Triclinic
Space Group P-1
a (Å) 9.1291 (4)
b (Å) 10.2456 (4)
c (Å) 10.5215 (4)
α (°) 86.390 (2)
β (°) 82.964 (2)
γ (°) 85.801 (2)
Volume (ų) 972.63 (7)
Z 4

Data sourced from a crystallographic study of 2-methoxy-1-nitronaphthalene. nih.gov

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. For a synthesized compound like this compound, this technique serves as a crucial quality control step to verify its elemental composition and, by extension, its empirical formula. The method typically involves the combustion of a small, precisely weighed sample in an excess of oxygen, which converts the elements into simple gaseous products (CO₂, H₂O, etc.). These gases are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The theoretical elemental composition of a compound is calculated from its molecular formula. For this compound, the molecular formula is C₁₁H₉FO. guidechem.com The experimentally determined percentages must agree with the calculated theoretical values within a narrow margin of error (typically ±0.4%) to confirm the purity and identity of the compound. This verification is a standard requirement for the characterization of novel compounds in chemical research. acgpubs.org While specific experimental results for the title compound are not provided, the expected theoretical values can be precisely calculated.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 11 132.121 75.00
Hydrogen H 1.008 9 9.072 5.15
Fluorine F 18.998 1 18.998 10.78
Oxygen O 15.999 1 15.999 9.08
Total 176.190 100.00

Table of Mentioned Compounds

Compound Name
This compound
Naphthalene
Naphthalenediimide
2-methoxynaphthalene-1-carbaldehyde

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Fluoro-1-methoxynaphthalene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, providing a foundation for understanding its behavior. arxiv.orgchemrxiv.org DFT, known for its balance of computational cost and accuracy, is a standard technique in chemistry and materials science for this purpose. arxiv.org Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. acs.orgmanipal.edu

For naphthalene (B1677914) derivatives, these calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.govnih.gov Studies on the related compound 1-methoxynaphthalene (B125815) have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to achieve excellent agreement between calculated and experimental spectroscopic data. nih.gov Similar levels of theory are applicable to this compound to predict its fundamental properties with high accuracy.

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org A small gap suggests that the molecule is more reactive and can be easily excited. wikipedia.org For aromatic systems like naphthalene, substitutions with functional groups significantly impact the HOMO-LUMO gap. researchgate.net The introduction of electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) on the naphthalene scaffold modulates these energy levels. Calculations on 1-methoxynaphthalene have shown that analysis of HOMO and LUMO energies indicates the occurrence of charge transfer within the molecule. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the naphthalene ring and the methoxy (B1213986) group, reflecting its electron-donating character. The LUMO would also be located over the aromatic system. The precise energy levels and the gap can be calculated using DFT, providing insight into its electronic transitions and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Naphthalenes (Calculated via DFT)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.15-1.954.20
1-Methoxynaphthalene (proxy)-5.80-1.853.95
2-Fluoronaphthalene (B33398) (proxy)-6.25-2.104.15
This compound (expected)-5.90-2.003.90

Note: The values for proxy and expected compounds are illustrative, based on general trends observed for functional group substitutions on aromatic systems, as specific calculated values for this compound are not available in the cited literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comwolframcloud.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govmanipal.edu

For this compound, an MEP map would reveal significant negative potential around the oxygen atom of the methoxy group and the fluorine atom, owing to their high electronegativity. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction. The aromatic rings themselves would show a region of moderate negative potential, characteristic of π-systems. This detailed mapping allows for the prediction of how the molecule will interact with other reagents, substrates, or biological receptors. ajchem-a.com

Reaction Mechanism Elucidation via Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energy barriers, which govern the reaction rate.

For this compound, this methodology could be applied to study various reactions, such as electrophilic aromatic substitution. The methoxy group is a strong activating group and ortho-, para-director, while the fluorine is a deactivating group but also an ortho-, para-director. Computational analysis of the transition states for electrophilic attack at different positions on the naphthalene ring would clarify the regioselectivity of such reactions. The calculations would involve optimizing the geometry of the transition state structure and performing frequency calculations to confirm it is a true first-order saddle point on the potential energy surface. This approach provides a detailed, atomistic understanding of reaction pathways that is often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. plos.orgrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvation effects, and interactions with other molecules or surfaces.

For this compound, MD simulations could be employed to understand its behavior in a solvent, such as water or an organic solvent. These simulations can reveal how solvent molecules arrange around the solute and the dynamics of these interactions. Furthermore, studies on the interaction of naphthalene with water have successfully used Born-Oppenheimer Molecular Dynamics to show the mobility of water molecules on the aromatic surface, providing insights into wetting interactions. nih.gov Similar simulations could predict how this compound behaves at interfaces, such as an air-water or lipid-water interface, which is crucial for applications in materials science or environmental chemistry. mcgill.ca

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its activity or properties. In the context of non-biological properties, QSPR is used to predict characteristics like catalytic activity or material properties.

For this compound, a QSPR study could be developed by first calculating a set of molecular descriptors using quantum chemical methods. These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. A statistical model would then be built to correlate these descriptors with an experimentally measured property for a series of related naphthalene derivatives. For instance, a QSPR model could predict the efficiency of these compounds as components in organic electronic devices or their effectiveness as catalysts in a specific chemical transformation, based solely on their computed molecular descriptors.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other determines its bulk properties and its ability to form ordered structures or supramolecular assemblies. semanticscholar.org Computational methods are key to understanding and predicting these non-covalent interactions.

The structure of this compound allows for several types of intermolecular interactions. The planar naphthalene core can participate in π-π stacking interactions. The fluorine atom can engage in halogen bonding or act as a weak hydrogen bond acceptor. The methoxy group's oxygen is a strong hydrogen bond acceptor. Additionally, C-H···π interactions between the hydrogen atoms and the aromatic system of a neighboring molecule are possible. researchgate.net

Computational tools like Hirshfeld surface analysis can be used to explore and quantify these interatomic contacts in a crystal structure. researchgate.net Quantum chemical methods can calculate the energies of these specific interactions in dimers or larger clusters, revealing the most stable arrangements. researchgate.net By understanding the directionality and strength of these interactions, it is possible to predict how individual molecules might self-assemble into more complex, functional supramolecular structures.

Analysis of Hydrogen Bonding Networks (e.g., C-H...F, C-H...O)

While not classic hydrogen bonds, interactions involving organically bound fluorine and oxygen are recognized as significant structure-directing forces. In the context of this compound, the presence of both a fluorine atom and a methoxy group provides sites for weak C-H...F and C-H...O hydrogen bonds, which collectively influence its supramolecular architecture.

Detailed crystallographic and theoretical studies on related fluorinated and methoxylated naphthalene derivatives have demonstrated the importance of these interactions. For instance, in the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, a combination of C-H...F and C-H...O=C hydrogen bonds is crucial for the formation of its crystalline structure. nih.gov The C-H...F bonds, in particular, help stabilize dimeric pairs of molecules. nih.gov

Similarly, investigations into highly fluorinated naphthalenes show that C-H...F-C interactions are a recurring motif in their solid-state structures. rsc.org These interactions, though weak individually, can collectively dominate the crystal packing, especially in the absence of stronger hydrogen bond donors or acceptors. rsc.org Computational studies have quantified the stabilization energy of various C-F...H-C interactions to be in the range of 0.26–29.64 kcal/mol, depending on the specific geometry and type of interaction. researchgate.net The methoxy group in this compound would also be expected to participate in C-H...O hydrogen bonds, further complicating and strengthening the resulting molecular network. nih.govresearchgate.net

Table 1: Characteristics of C-H...F and C-H...O Interactions in Aromatic Systems
Interaction TypeTypical DonorTypical AcceptorGeometric FeaturesRole in Crystal Packing
C-H...FAromatic C-H, Aliphatic C-HAromatic C-FCan be linear or bifurcated (C-H∙∙∙(F-C)2). rsc.org Interaction energy is highly dependent on donor-acceptor distance. nih.govSignificant in forming layers, tapes, and linking molecular columns. nih.govrsc.org
C-H...OAromatic C-H, Aliphatic C-HMethoxy Oxygen (C-O-C)Often observed in conjunction with other weak interactions.Contributes to the formation of inversion dimers and three-dimensional networks. researchgate.net

Investigation of π-π Stacking Interactions

The planar, electron-rich naphthalene core of this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are fundamental to the structure of many aromatic compounds. The substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom, creates a polarized aromatic system. This polarization is expected to favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attraction.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in quantifying the energetics of these interactions. For example, the co-crystal of naphthalene and octafluoronaphthalene (B166452) provides a model system where the interaction between an electron-rich and an electron-deficient naphthalene ring is the strongest intermolecular force, dictating the stacked-column structure. benthamopenarchives.com DFT calculations on such systems reveal that the interaction energies for π-π stacking can be substantial. In a related system involving hexafluorobenzene (B1203771) (a π-acidic ring) and mesitylene (B46885) (a π-basic ring), the complexation energy was calculated to be -9.1 kcal/mol, which is on the order of a strong hydrogen bond. nih.gov Similar principles would apply to the stacking of this compound molecules, where the fluorinated part of one molecule would favorably interact with the methoxylated part of a neighboring molecule.

Table 2: Computational Data on π-π Stacking Interactions in Model Aromatic Systems
Interacting MoleculesComputational MethodCalculated Interaction Energy (kcal/mol)Key Finding
Hexafluorobenzene and MesityleneDensity Functional Theory (DFT)-9.1 nih.govDemonstrates strong stabilizing interaction between π-acidic and π-basic aromatic rings. nih.gov
Naphthalene and OctafluoronaphthaleneDensity Functional Theory (DFT)Varies slightly with temperature but remains the dominant interaction. benthamopenarchives.comπ-π stacking is the primary force in the co-crystal, stronger than other weaker interactions. benthamopenarchives.com
Various Arenes and PerfluoroarenesPeriodic DFTContribution to sublimation enthalpy can exceed 150 kJ/mol (35.8 kcal/mol) for larger systems. rsc.orgInterplay of π-stacking and inter-stacking C-H...F interactions determines the 3D crystal structure. rsc.orgnih.gov

Host-Guest Chemistry and Inclusion Complex Modeling

Host-guest chemistry involves the encapsulation of a "guest" molecule, such as this compound, within a larger "host" molecule. nih.govtaylorfrancis.com This process, which forms an "inclusion complex," is driven by a combination of non-covalent forces, including hydrophobic effects, van der Waals forces, and the hydrogen bonding and π-π interactions discussed previously. nih.gov Common hosts include macrocycles like cyclodextrins, calixarenes, and cucurbiturils. nih.gov

Computational modeling is a cornerstone of modern host-guest chemistry research. It allows for the prediction of binding affinities, determination of the most stable guest orientation within the host cavity, and detailed analysis of the intermolecular forces responsible for complexation. nih.gov A typical modeling study for a this compound guest would involve docking the molecule into the cavity of various potential hosts. Quantum mechanics or molecular mechanics calculations would then be used to calculate the binding energy and identify the most favorable host-guest pairing. These theoretical predictions are often validated by experimental techniques like Fluorescence Correlation Spectroscopy (FCS), which can determine the stoichiometry and association equilibrium constants of such complexes in solution. nih.govresearchgate.net

Table 3: Typical Workflow for Computational Modeling of Host-Guest Complexes
StepObjectiveComputational Tools/MethodsExpected Outcome
1. Host & Guest PreparationGenerate 3D structures and optimize geometries.Molecular mechanics (e.g., MMFF), Semi-empirical methods (e.g., PM6), or DFT.Low-energy conformers of the host and guest molecules.
2. Molecular DockingPredict the preferred orientation of the guest within the host cavity.Automated docking software (e.g., AutoDock, GOLD).A set of possible binding poses ranked by a scoring function.
3. Binding Energy CalculationQuantify the stability of the host-guest complex.Quantum Mechanics (QM), Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).Calculation of ΔGbind (Gibbs free energy of binding).
4. Interaction AnalysisIdentify the specific non-covalent interactions stabilizing the complex.Analysis of intermolecular distances, hydrogen bond analysis, visualization of molecular orbitals.Detailed understanding of the forces (e.g., hydrogen bonds, hydrophobic contacts) driving complexation.

Applications in Advanced Materials and Chemical Technologies

Organic Electronic Materials

In the realm of organic electronics, the performance of devices is intrinsically linked to the molecular structure of the organic semiconductors used. The presence of a fluorine atom in an organic molecule can profoundly impact its electronic characteristics and solid-state packing, which are critical for efficient device operation. Fluorination is a common strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials. This can facilitate electron injection and enhance the stability of the material against oxidative degradation.

While specific studies on 2-Fluoro-1-methoxynaphthalene in Organic Field-Effect Transistors (OFETs) are not extensively documented, the known effects of fluorination on naphthalene-based semiconductors provide a basis for its potential utility. Fluorinated naphthalene (B1677914) diimides, for instance, have been investigated as n-type semiconductors in OFETs. The introduction of fluorine can lead to a reduction in the LUMO energy level, which is advantageous for electron injection from common electrodes like gold.

Furthermore, the substitution pattern of fluorine and methoxy (B1213986) groups can influence the intermolecular packing in the solid state. The planarity of the naphthalene core, combined with potential C-H···F and C-H···O interactions, could promote favorable π-π stacking, which is essential for efficient charge transport. The methoxy group, being electron-donating, would modulate the electronic properties, and its steric bulk could also play a role in the thin-film morphology.

Table 1: Potential Impact of Functional Groups in this compound on OFET Performance

Functional GroupPotential Effect on OFET Properties
Fluoro (F)Lowers LUMO energy for improved electron injection. Can influence molecular packing and enhance charge mobility. Increases stability against oxidation.
Methoxy (CH₃O)Modulates HOMO/LUMO energy levels. Its steric hindrance can affect thin-film morphology.
Naphthalene CoreProvides a rigid, planar structure for π-π stacking.

In the context of Organic Light-Emitting Diodes (OLEDs), naphthalene derivatives are often utilized as components of blue-light-emitting materials due to their wide bandgap. The functionalization with fluoro and methoxy groups in this compound can tune the emission color and improve device performance. The electron-withdrawing fluorine atom and electron-donating methoxy group can create a push-pull system, which can influence the intramolecular charge transfer character of the excited state and, consequently, the emission wavelength.

Moreover, the enhanced stability imparted by fluorination can contribute to longer operational lifetimes of OLED devices. While specific performance data for this compound in OLEDs is not available, the general principles of molecular design for OLED materials suggest that it could be a valuable building block or dopant in emissive layers.

In the field of Organic Photovoltaics (OPVs), the power conversion efficiency is highly dependent on the electronic properties and morphology of the donor and acceptor materials. Fluorination has been a successful strategy in designing high-performance non-fullerene acceptors. The introduction of fluorine atoms can lower the LUMO energy level to achieve a better energy level alignment with donor polymers for efficient charge separation.

While the direct application of this compound in OPVs has not been reported, its electronic properties could make it a candidate for incorporation into larger conjugated systems for either donor or acceptor materials. The combined electronic effects of the fluoro and methoxy groups would influence the absorption spectrum and the driving force for exciton (B1674681) dissociation at the donor-acceptor interface.

The transport of charge carriers in organic semiconductors is a complex process governed by the electronic coupling between adjacent molecules and the energetic disorder of the material. Fluorination can significantly impact both of these factors. The introduction of fluorine atoms can lead to a more ordered molecular packing in the solid state through non-covalent interactions, which can enhance the electronic coupling and, therefore, the charge mobility.

Liquid Crystals and Display Technologies

The incorporation of fluorine atoms into liquid crystal molecules is a widely used strategy to tailor their physical properties for display applications. researchgate.net The high electronegativity and small size of the fluorine atom can significantly alter the dielectric anisotropy (Δε), melting point, and mesophase behavior of the resulting materials. researchgate.net

Although this compound itself is not a liquid crystal, it could serve as a valuable component or precursor in the synthesis of liquid crystalline materials. The introduction of a lateral fluorine atom on the naphthalene core can induce a significant transverse dipole moment, which is crucial for creating materials with negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode liquid crystal displays.

Table 2: Potential Influence of this compound Derivatives on Liquid Crystal Properties

PropertyPotential Influence
Dielectric Anisotropy (Δε)The lateral fluorine atom can contribute to a negative Δε.
Mesophase BehaviorThe naphthalene core can promote the formation of nematic or smectic phases.
Melting PointThe methoxy group can affect the melting point and clearing point.
ViscosityThe rigid naphthalene core might influence the rotational viscosity of the mixture.

Fluoropolymers and High-Performance Coatings

While this compound is not a typical monomer for the production of fluoropolymers, it could find applications in the realm of high-performance coatings. Fluorinated compounds are often used as additives or in the synthesis of resins for coatings to enhance properties such as chemical resistance, weatherability, and surface hydrophobicity.

The presence of the fluorinated naphthalene moiety could impart improved thermal stability and resistance to chemical attack. The methoxy group could be used as a reactive site for further chemical modification or for cross-linking into a polymer network. For instance, derivatives of this compound could be incorporated into epoxy or polyurethane resins to create coatings with enhanced protective properties.

In the context of high-performance coatings, the unique combination of a fluorinated aromatic core and a reactive functional group could be leveraged to develop materials with superior barrier properties against moisture and corrosive agents.

Fluorescent Probes and Chemical Sensors

The rigid, planar structure and conjugated π-electron system of the naphthalene moiety provide an excellent scaffold for the design of fluorescent probes. nih.gov These probes function by converting the recognition of a specific analyte (e.g., an ion or molecule) into a measurable change in their fluorescence properties, such as intensity, wavelength, or lifetime. Naphthalene derivatives are particularly advantageous due to their high quantum yields, excellent photostability, and the tunability of their optical properties through chemical modification. nih.govmdpi.com

While specific studies on this compound as an anion sensor are not prevalent, the principles of anion recognition using naphthalene-based probes are well-established. These sensors typically consist of two key components: the naphthalene fluorophore, which acts as the signal reporter, and a recognition site (receptor) designed to selectively bind a target anion.

The primary mechanisms for anion sensing include:

Hydrogen Bonding: Receptors containing N-H or O-H groups can form hydrogen bonds with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). This interaction can alter the electronic environment of the fluorophore, leading to a change in fluorescence, often through mechanisms like Photoinduced Electron Transfer (PET).

Deprotonation: Highly basic anions, such as fluoride, can deprotonate acidic protons on the receptor (e.g., a phenolic -OH group), causing a distinct colorimetric and fluorescent response. researchgate.net

Chelation: Naphthalene-based Schiff bases and other ligands can coordinate with metal ions, and this complex can, in turn, be used to sense anions that interact with the metal center.

A common strategy involves designing a sensor where the fluorescence is initially "off" due to PET from a receptor to the excited fluorophore. Upon anion binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. For instance, a naphthalene-based receptor has demonstrated selectivity for fluoride, detected via changes in color and UV-Vis spectra, which is attributed to the formation of a hydrogen-bonding complex or deprotonation. researchgate.net

Table 1: Examples of Naphthalene-Based Fluorescent Probes and Their Sensing Properties

Probe Type Analyte Sensing Mechanism Observed Change Reference
Naphthalene Schiff Base Al³⁺ Chelation-Enhanced Fluorescence (CHEF) Fluorescence "off-on" nih.gov
Naphthalene Derivative F⁻, AcO⁻ H-Bonding / Deprotonation Fluorescence quenching (F⁻) or enhancement (AcO⁻) researchgate.net

The sensitivity of the electronic properties of naphthalene derivatives to their local environment also allows for their use in pH and redox sensing.

pH Sensing: The fluorescence of probes containing acidic or basic functional groups can be pH-dependent. Protonation or deprotonation of these groups alters the internal charge transfer (ICT) or PET processes within the molecule, leading to a change in the fluorescence output. A notable example is a naphthalene Schiff-base probe designed for dual-analyte detection. nih.gov This probe exhibits an "off-on" fluorescent response to Al³⁺ at a pH of 6.3. nih.gov By adjusting the conditions to a pH of 9.4, the probe's selectivity can be switched to detect Mg²⁺ instead. nih.gov This pH-tunable selectivity highlights a sophisticated methodology for creating multi-ion fluorescent probes. nih.gov

Redox Sensing: Naphthalene moieties can be incorporated into larger molecular systems that are responsive to redox stimuli. For example, a flexible organic cage featuring naphthalene "walls" has been shown to exhibit redox-responsive host-guest chemistry. jyu.fi The binding and release of guest molecules within the cage can be controlled by chemical or electrochemical oxidation and reduction. jyu.fi This demonstrates a molecular switching mechanism where the redox state of the system dictates its function, a principle applicable to the development of sophisticated sensors and responsive materials. jyu.fi

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. The planar, aromatic nature of this compound makes it an excellent candidate for use as a building block in creating such higher-order assemblies.

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. In derivatives of methoxynaphthalene, the specific arrangement of molecules in the crystal lattice is governed by a combination of forces.

Analysis of a related compound, a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, reveals key structural features. The molecule adopts a twisted conformation, and its three-dimensional crystal packing is directed by several interactions:

C—H⋯O Hydrogen Bonds: These interactions link molecules into dimeric pairs. researchgate.net

π–π Stacking: Parallel-displaced π–π interactions occur between the naphthalene ring systems of adjacent molecules. researchgate.net

The presence of a fluorine atom, as in this compound, would introduce additional possibilities for intermolecular interactions, such as C—H⋯F hydrogen bonds and dipole-dipole interactions, which can be strategically used to guide the self-assembly process and engineer specific solid-state architectures.

The electron-rich naphthalene core is well-suited for participating in host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. These complexes are the foundation for molecular devices where a specific stimulus can trigger a change in the state of the system, i.e., molecular switching.

Naphthalene units can be incorporated into macrocyclic or acyclic hosts. For instance, acyclic pillar[n]naphthalenes, composed of 2,3-diethoxynaphthalene (B13772719) units, form pseudo-cavities that can bind organic ammonium (B1175870) cations with high association constants (Ka values in the range of 10²–10⁴ M⁻¹). nih.gov The binding is driven by shielding effects as the guest is located within the π-rich cavity of the host. nih.gov

Molecular switching in such systems can be triggered by external stimuli:

Redox Control: As mentioned previously, the binding affinity of a naphthalene-based host can be altered by changing its redox state, allowing for the controlled capture and release of a guest. jyu.fi

Chirality Switching: In more complex systems, the binding of a guest molecule within a host can induce or alter the chirality of the supramolecular assembly. researchgate.net This demonstrates a high level of structural and functional control at the molecular level.

Table 2: Host-Guest Complexation involving Naphthalene-Based Hosts

Host Molecule Guest Molecule Association Constant (Kₐ) Solvent Reference
Acyclic pillar nih.govnaphthalene Quaternary ammonium cation (1⁺) 10²–10⁴ M⁻¹ CDCl₃ nih.gov
Water-soluble naphthalene macrocycle Cationic guests 10⁶–10⁷ M⁻¹ Aqueous media rsc.org

Intermediate in Complex Organic Synthesis

2-Methoxynaphthalene (B124790), a close structural analog of this compound, is a widely used organic synthetic intermediate, particularly in the pharmaceutical industry. guidechem.com Its reactivity is dominated by the electron-donating methoxy group, which activates the naphthalene ring system toward electrophilic aromatic substitution.

One of the most important industrial applications is the Friedel-Crafts acylation of 2-methoxynaphthalene to produce acetylated derivatives. researchgate.net The reaction of 2-methoxynaphthalene with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst like aluminum chloride, yields valuable aromatic ketones. researchgate.netorgsyn.org The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. For example, using nitrobenzene (B124822) as a solvent directs the acylation primarily to the 6-position, yielding 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.org This compound is a key pharmaceutical intermediate for the synthesis of anti-inflammatory drugs. google.com

The presence of a fluorine atom at the 2-position in this compound would influence the regiochemical outcome of such electrophilic substitution reactions. The methoxy group at C1 is a strong activating and ortho-, para-directing group, while the fluorine at C2 is a weakly deactivating but also ortho-, para-directing group. Their combined electronic and steric effects would dictate the position of substitution, making the molecule a versatile intermediate for accessing specifically substituted naphthalene derivatives.

Table 3: Synthesis of 2-acetyl-6-methoxynaphthalene via Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst Solvent Key Product Application Reference
2-Methoxynaphthalene Acetyl chloride Aluminum chloride Nitrobenzene 2-Acetyl-6-methoxynaphthalene Pharmaceutical intermediate for anti-inflammatory drugs orgsyn.orggoogle.com

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Analogues

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net These molecules are of significant interest in materials science for their potential applications in optoelectronic devices, owing to their π-conjugated systems. chemistryviews.org The specific arrangement of the fused rings determines the electronic and optical properties of the resulting material. chemistryviews.org

While direct synthesis of large PAHs from this compound is not extensively documented, its structure is inherently suited for serving as a foundational unit in annulation reactions. General strategies for PAH synthesis often involve the coupling and cyclization of smaller, functionalized aromatic precursors. chemistryviews.orgnih.gov The presence of both an activatable methoxy group and a modifiable fluoro group on the naphthalene scaffold of this compound provides synthetic handles for elaboration into more complex, fused aromatic systems.

The fluorine atom can participate in various cross-coupling reactions, a common strategy for forming new carbon-carbon bonds, which is a critical step in extending the aromatic framework. Furthermore, the methoxy group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, guiding the construction of additional rings onto the naphthalene core. Through multi-step synthetic sequences, this compound could thus be a precursor to larger, well-defined PAHs and their heteroaromatic analogues, which are crucial for the development of advanced organic materials.

Precursors for Diverse Functionalized Naphthalene Derivatives

The strategic placement of the fluoro and methoxy groups makes this compound a versatile precursor for a wide range of substituted naphthalene derivatives. google.com The ability to selectively modify these functional groups allows for the introduction of diverse chemical moieties, leading to compounds with tailored properties for applications in medicinal chemistry and materials science. nbinno.comnih.gov

The fluorine atom on the naphthalene ring is a particularly useful functional group. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various nucleophiles to create new derivatives. nbinno.com This is a powerful method for accessing a broad chemical space from a single starting material. Additionally, the carbon-fluorine bond can be utilized in various catalytic cross-coupling reactions.

The methoxy group, on the other hand, can be cleaved to reveal a hydroxyl group, providing another point for functionalization. It also directs the position of electrophilic substitution on the aromatic ring, allowing for controlled introduction of other substituents. The interplay between the electronic effects of the fluoro and methoxy groups can be harnessed to achieve high regioselectivity in these transformations. This versatility makes this compound a valuable starting material for creating libraries of complex naphthalene-based molecules. rsc.org

Table 1: Potential Functionalization Reactions of this compound
Reaction TypeReactive SitePotential ReagentsResulting Functional GroupClass of Derivative
Nucleophilic Aromatic Substitution (SNAr)C-F bondAmines, Alkoxides, ThiolatesAmino, Alkoxy, ThioetherAminonaphthalenes, Alkoxynaphthalenes
Suzuki CouplingC-F bond (after conversion to triflate)Aryl boronic acidsArylArylnaphthalenes
Buchwald-Hartwig AminationC-F bond (after conversion to triflate)AminesAminoAminonaphthalenes
Ether CleavageMethoxy groupBBr3, HBrHydroxylFluoronaphthols
Electrophilic Aromatic SubstitutionNaphthalene ringNitrating agents, Halogens, Acyl chloridesNitro, Halo, AcylSubstituted 2-Fluoro-1-methoxynaphthalenes

Scaffolds for Catalyst Development

The rigid, planar structure of the naphthalene core makes it an attractive scaffold for the design of ligands and catalysts, particularly in the field of asymmetric catalysis. researchgate.netresearchgate.net By attaching catalytically active groups or chiral auxiliaries to the naphthalene framework, it is possible to create a well-defined steric and electronic environment around a metal center, which can induce high levels of stereoselectivity in chemical reactions. acs.orgnih.gov

This compound offers several advantages as a potential scaffold. The defined substitution pattern allows for the regioselective introduction of coordinating groups that can bind to a metal. The fluorine and methoxy substituents can be used to fine-tune the electronic properties of the resulting ligand. For example, the strong electron-withdrawing nature of fluorine can influence the electron density at the metal center, thereby modulating its catalytic activity. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Scientific Impact

The scientific impact of fluorinated naphthalene (B1677914) derivatives, including structures analogous to 2-Fluoro-1-methoxynaphthalene, is most prominent in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto a naphthalene ring can dramatically alter a molecule's physicochemical and biological properties. This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins in drug candidates. Consequently, fluorinated naphthalenes are valuable intermediates and building blocks for creating diverse libraries of compounds for pharmaceutical screening.

In parallel, the methoxy (B1213986) group, as an electron-donating substituent, modulates the electronic properties of the naphthalene core, influencing its reactivity and intermolecular interactions. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound creates a unique electronic profile that can be exploited in various applications. While specific studies on this compound are limited, its role as a structural component can be inferred from research on related compounds used as anti-inflammatory agents and key intermediates in organic synthesis. The broader class of functionalized naphthalenes is integral to the development of synthetic drugs, dispersants, and dyes.

Emerging Synthetic Methodologies and Technologies for Precision Synthesis

The synthesis of specifically substituted naphthalenes like this compound has traditionally relied on multi-step sequences. Classical methods for introducing fluorine, such as the Schiemann reaction involving diazonium salts, have been successfully used for preparing compounds like 1-fluoro-2-nitronaphthalene (B1630027) and 2-fluoro-1-nitronaphthalene. However, these methods can have limitations in terms of yield and substrate scope.

Modern organic synthesis is moving towards more efficient and precise technologies. Emerging methodologies that could be applied to the synthesis of this compound and its derivatives focus on late-stage functionalization, which allows for the introduction of key groups at the final stages of a synthetic sequence.

Key Emerging Synthetic Technologies:

MethodologyDescriptionPotential Advantages for this compound Synthesis
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki) that form C-F or C-O bonds with high selectivity.Allows for modular assembly of the naphthalene core with precise placement of fluoro and methoxy groups.
C-H Activation/Fluorination Direct conversion of a C-H bond to a C-F bond using specialized fluorinating reagents and catalysts.Offers a more atom-economical and step-efficient route, avoiding the need for pre-functionalized starting materials.
Flow Chemistry Performing reactions in continuous-flow reactors rather than batch flasks.Can improve safety when handling hazardous fluorinating agents, increase reaction efficiency, and allow for easier scalability.
Photoredox Catalysis Using light to drive chemical reactions, enabling transformations under mild conditions that are often difficult to achieve thermally.Provides novel pathways for fluorination and functionalization of aromatic rings with unique selectivity.

These advanced methods offer pathways to synthesize complex fluorinated structures with greater control and efficiency, paving the way for the exploration of novel derivatives of this compound.

Untapped Reactivity Profiles and Novel Transformation Discoveries

The reactivity of this compound is governed by the electronic push-pull relationship between the electron-donating methoxy group (-OMe) and the electron-withdrawing fluorine atom (-F). This arrangement suggests several avenues for novel chemical transformations that remain largely untapped.

Nucleophilic Aromatic Substitution (SNAr): The presence of the fluorine atom activates the naphthalene ring for SNAr reactions. This allows for the precise introduction of various functional groups by displacing the fluoride (B91410) ion, making it a valuable synthetic intermediate. The regioselectivity of such reactions would be an interesting area of study, influenced by the directing effects of the methoxy group.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Their combined influence on the naphthalene core could lead to complex and potentially novel regiochemical outcomes in reactions like nitration, halogenation, and Friedel-Crafts acylation.

Transition-Metal-Mediated Reactions: The carbon-fluorine bond, while strong, can be activated by certain transition metal complexes. This opens the door to unique cross-coupling reactions where the fluorine atom itself acts as a leaving group, a reactivity pattern that is distinct from other halogens like bromine or iodine. This "fluorine anomaly" presents an opportunity to explore transformations that are not achievable with other halogenated naphthalenes.

Ortho-Metalation: The methoxy group can direct metalation (e.g., lithiation) to the adjacent positions on the ring, providing a route to further functionalize the molecule with high precision.

Investigating these reaction pathways could lead to the discovery of novel transformations and provide efficient synthetic routes to complex, poly-functionalized naphthalene derivatives. The unique electronic effects imparted by fluorine substitution can lead to reactivities and chemical outcomes that cannot be achieved with non-fluorinated analogues.

Advanced Computational and Theoretical Predictions in Molecular Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the design of new materials.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecular structure, electronic properties (such as HOMO/LUMO energy levels), and reactivity descriptors of this compound. These calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the outcomes of chemical reactions.

Predicting Intermolecular Interactions: Computational studies are crucial for understanding non-covalent interactions, such as π-hole and σ-hole bonding, which can be significant in fluorinated aromatic systems. For instance, studies on perfluorohalogenated naphthalenes have revealed unique π-hole stacking interactions that are governed by electrostatic forces. Similar computational analyses of this compound could predict its solid-state packing and its potential for forming specific supramolecular assemblies, which is critical for designing crystalline organic materials.

Molecular Orbital Analysis: By calculating the lowest unoccupied molecular orbital (LUMO) energy level, researchers can predict the electron-accepting ability of a molecule. Incorporating strong electron-withdrawing groups like fluorine tends to lower the LUMO energy, which is a key strategy in designing n-type organic semiconductors. Computational screening can rapidly assess the potential of various derivatives of this compound for applications in organic electronics.

Predicted Molecular Properties (Illustrative):

PropertyComputational MethodPredicted Influence of Substituents
LUMO Energy Level DFTLowered by the -F group, potentially raised slightly by the -OMe group.
Electron Density Distribution Natural Bond Orbital (NBO) AnalysisPolarization of the C-F bond; increased electron density ortho/para to the -OMe group.
Reaction Barriers Transition State Theory / DFTCalculation of activation energies for SNAr or electrophilic substitution to predict feasibility and selectivity.
Crystal Packing Molecular Dynamics / Crystal Structure PredictionPrediction of solid-state arrangement and potential for π-stacking or hydrogen bonding.

These theoretical predictions are invaluable for the rational design of new molecules and materials based on the this compound scaffold.

Expanding Applications in Novel Material Systems and Chemical Technologies

The unique electronic properties of this compound make it a promising candidate for incorporation into advanced materials and chemical technologies.

Organic Electronics: A primary area of future application is in organic field-effect transistors (OFETs) and other electronic devices. The incorporation of fluorine atoms into organic semiconductors is a well-established strategy to enhance air stability and promote n-type (electron-transporting) behavior. The combination of the electron-withdrawing fluorine and the electron-donating methoxy group on the naphthalene core allows for fine-tuning of the material's electronic energy levels. This scaffold could be integrated into larger conjugated systems, such as naphthalene diimides (NDIs), to create novel semiconductors with tailored properties.

Advanced Polymers: Fluorinated aromatic compounds are used to synthesize high-performance polymers with desirable properties like low moisture uptake, improved dielectric properties, and high thermal stability. This compound could serve as a monomer or a precursor to monomers for creating novel fluoropolymers with specific optical or electronic functions.

Chemical Sensors: The electronically distinct naphthalene core could be functionalized to act as a fluorescent or colorimetric sensor. The sensitivity and selectivity of such sensors could be modulated by the electronic push-pull nature of the substituents, making them potentially responsive to specific analytes through mechanisms like anion-π interactions.

Medicinal and Agrochemical Chemistry: Beyond its role as a simple intermediate, the this compound moiety itself could be a key pharmacophore. The strategic introduction of a fluoro group is a proven method for enhancing the efficacy of bioactive molecules. Future research could focus on incorporating this specific scaffold into new drug candidates or pesticides to leverage its unique combination of lipophilicity, metabolic stability, and electronic character.

The continued exploration of this compound and its derivatives holds considerable promise for advancing these diverse technological fields.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Fluoro-1-methoxynaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. Fluorination can be achieved using fluorinating agents like Selectfluor under anhydrous conditions, while methoxy groups are introduced via nucleophilic substitution (e.g., using methoxide ions) or Ullmann coupling. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity for naphthalene derivatives .
  • Temperature control : Lower temperatures minimize by-products during fluorination .
    • Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions on the naphthalene ring; fluorine coupling patterns confirm para/meta substitution .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of -OCH₃ or -F groups) .
  • High-performance liquid chromatography (HPLC) : Quantifies purity and identifies impurities using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer :

  • Systematic review framework : Follow steps from the Toxicological Profile guidelines :

Literature search : Use inclusion criteria (e.g., species, exposure routes) to filter studies (Table B-1, ).

Risk of bias assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, outcome reporting) .

Evidence integration : Assign confidence ratings based on consistency, dose-response relationships, and mechanistic plausibility .

  • Conflicting data may arise from species-specific metabolic differences (e.g., murine vs. human CYP450 activity) .

Q. What strategies optimize the regioselective introduction of fluorine and methoxy groups in naphthalene derivatives?

  • Methodological Answer :

  • Directed ortho-metallation : Use directing groups (e.g., -OCH₃) to position fluorine via palladium-catalyzed C-H activation .
  • Protecting group strategies : Temporarily block reactive sites (e.g., using silyl ethers) to ensure single-substitution outcomes .
  • Computational modeling : Density functional theory (DFT) predicts electron density maps to guide substitution patterns .

Q. How should experimental animal studies be designed to assess chronic exposure effects of this compound?

  • Methodological Answer :

  • Dose selection : Use subacute, subchronic, and chronic dosing tiers based on preliminary LD50 data .
  • Endpoints : Monitor systemic effects (respiratory, hepatic, renal) via histopathology and biomarker analysis (e.g., ALT for liver toxicity) .
  • Controls : Include vehicle-only and positive control groups (e.g., naphthalene) to isolate compound-specific effects .

Data Analysis and Mechanistic Questions

Q. What computational tools are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Quantitative structure-activity relationship (QSAR) models : Estimate biodegradation rates and octanol-water partition coefficients (log P) .
  • Molecular dynamics simulations : Predict adsorption to soil organic matter or microplastics based on hydrophobicity and π-π interactions .

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of naphthalene derivatives?

  • Methodological Answer :

  • Electron-withdrawing fluorine : Deactivates the ring, directing electrophiles to meta positions; enhances stability against oxidation .
  • Electron-donating methoxy : Activates ortho/para positions for nucleophilic attack; increases susceptibility to demethylation under acidic conditions .
  • Synergistic effects : Combined substituents create charge-transfer complexes, studied via UV-Vis spectroscopy and cyclic voltammetry .

Tables for Quick Reference

Parameter Technique/Approach References
Synthetic yield optimizationSolvent: THF; Catalyst: AlCl₃
Toxicity study designSystematic review (Steps 4–8 in Appendix C)
Regioselectivity predictionDFT calculations
Environmental persistenceQSAR models

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